Trypanothione

Trypanothione Reductase Substrate Specificity Enzyme Kinetics

Trypanothione (oxidized disulfide, TS₂) is the definitive, non-substitutable substrate for trypanothione reductase (TryR) and synthetase (TryS) in trypanosomatid parasites. Mammalian glutathione (GSH) cannot serve as surrogate due to strict enzyme specificity. This product is essential for accurate kinetic characterization, inhibitor mechanism-of-action studies, and intracellular target engagement quantification. Procure authentic reference standard for robust drug discovery assays.

Molecular Formula C27H47N9O10S2
Molecular Weight 721.9 g/mol
CAS No. 96304-42-6
Cat. No. B104310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrypanothione
CAS96304-42-6
SynonymsL-γ-Glutamyl-L-cysteinyl-N-[3-[[4-[[N-(N-L-γ-glutamyl-L-cysteinyl)glycyl]amino]butyl]amino]propyl]-glycinamide Cyclic (2→3)-disulfide;  1,2-Dithia-6,9,13,18,21-pentaazacyclotetracosane Cyclic Peptide Derivative;  Oxidized Trypanothione;  Trypanothione D
Molecular FormulaC27H47N9O10S2
Molecular Weight721.9 g/mol
Structural Identifiers
SMILESC1CCNC(=O)CNC(=O)C(CSSCC(C(=O)NCC(=O)NCCCNC1)NC(=O)CCC(C(=O)O)N)NC(=O)CCC(C(=O)O)N
InChIInChI=1S/C27H47N9O10S2/c28-16(26(43)44)4-6-20(37)35-18-14-47-48-15-19(36-21(38)7-5-17(29)27(45)46)25(42)34-13-23(40)32-11-3-9-30-8-1-2-10-31-22(39)12-33-24(18)41/h16-19,30H,1-15,28-29H2,(H,31,39)(H,32,40)(H,33,41)(H,34,42)(H,35,37)(H,36,38)(H,43,44)(H,45,46)/t16-,17-,18-,19-/m0/s1
InChIKeyLZMSXDHGHZKXJD-VJANTYMQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trypanothione CAS 96304-42-6: Definition, Biochemical Identity, and Procurement Context


Trypanothione (CAS 96304-42-6), chemically designated as N¹,N⁸-bis(glutathionyl)spermidine disulfide, is a low-molecular-weight dithiol redox metabolite unique to trypanosomatid parasites [1]. It is synthesized endogenously via the conjugation of two glutathione (GSH) molecules with a spermidine polyamine bridge [2]. As the central cosubstrate in the parasite-specific trypanothione-based antioxidant system, it functions as the physiological substrate for two essential, druggable enzymes: trypanothione synthetase (TryS) and trypanothione reductase (TryR) [3]. Commercial suppliers typically provide the compound in its oxidized disulfide form (TS₂) .

Trypanothione CAS 96304-42-6: Why Generic Substitution with Glutathione or Analogs Fails


Trypanothione cannot be generically substituted by mammalian glutathione (GSH) or its closest analogs due to strict, enzyme-defined selectivity barriers. Its cognate enzyme, trypanothione reductase (TryR), exhibits mutually exclusive substrate specificity with the host's glutathione reductase (GR), with neither enzyme processing the other's substrate [1]. Furthermore, the catalytic efficiency of TryR with the immediate precursor analog glutathionylspermidine (Gsp) is approximately tenfold lower than with trypanothione, demonstrating that the full bis(glutathionyl) structure is non-negotiable for physiologically relevant reduction [2]. This stringent molecular recognition, evidenced by the 700-fold preference of an engineered GR for trypanothione over GSH after minimal active site mutations, underscores that experimental outcomes with GSH or structurally related analogs cannot serve as surrogates for trypanothione-specific pathway interrogation [3].

Quantitative Evidence Guide for Trypanothione CAS 96304-42-6: Comparative Performance Data for Scientific Selection


TryR Substrate Specificity: 10x Lower Catalytic Efficiency of Gsp Compared to Trypanothione

Trypanothione (TS₂) is the preferred physiological substrate for trypanothione reductase (TryR) over the closely related precursor analog glutathionylspermidine (Gsp). A direct kinetic analysis of recombinant TryR revealed that two N-acetylated trypanothione analogs displayed a tenfold reduction in catalytic efficiency compared to the natural TS₂ substrate [1].

Trypanothione Reductase Substrate Specificity Enzyme Kinetics

TryR Kinetic Variation: 4.4x Lower Km for Trypanothione in T. brucei Compared to T. cruzi

While trypanothione is the universal substrate for TryR across all pathogenic trypanosomatids, its kinetic affinity varies significantly between species, a factor crucial for cross-species assay development. A direct comparative study found that the Michaelis constant (Km) for trypanothione disulfide with the T. brucei enzyme was 4.4-fold lower than for the T. cruzi enzyme [1].

Trypanothione Reductase Interspecies Variation Drug Discovery

TryS Substrate Affinity: ~20x Tighter Binding for Gsp Intermediate vs. Spermidine

The synthesis of trypanothione by TryS involves a two-step mechanism. Kinetic studies on the T. brucei enzyme demonstrate a stark preference for the monoglutathionylated intermediate, glutathionylspermidine (Gsp), over the initial polyamine substrate spermidine. Under subsaturating GSH conditions (100 μM), the apparent Km for spermidine was 38 μM, whereas the Km for Gsp was 2.4 μM, representing an approximately 16-fold lower Km value and indicating much higher affinity [1].

Trypanothione Synthetase Biosynthesis Enzyme Kinetics

TryS Assay Standardization: High-Reproducibility Screening Using Species-Specific Substrate Parameters

For robust and reproducible inhibitor screening against TryS, the use of trypanothione's biosynthetic substrates (GSH, spermidine, ATP) at species-specific, physiological concentrations is critical. A screening campaign optimized for TryS from three major pathogens (T. brucei, T. cruzi, L. infantum) achieved high intra-assay reproducibility, yielding a Z' factor of ≥0.85 and a signal-to-noise ratio of ~3.5 [1].

Trypanothione Synthetase Assay Development High-Throughput Screening

Inhibitor Binding Mode: Competitive Inhibition vs. Trypanothione Substrate Confirmed by Titration

High-throughput screening identified compound 3 as a potent inhibitor of Leishmania TryR. To define its mechanism, its activity was measured against varying concentrations of the natural substrate trypanothione disulfide (TS₂). Titration of TS₂ (0-100 μM) against fixed inhibitor concentrations (4, 16, 64 μM) revealed a pattern consistent with competitive inhibition, confirming that the inhibitor and the natural substrate trypanothione compete for the same active site [1].

Trypanothione Reductase Inhibitor Screening Binding Mode

Chemical Reactivity: Lower pKa and Positive Charge Differentiate Trypanothione from Glutathione

The unique molecular architecture of trypanothione confers distinct chemical properties that differentiate it from the host's glutathione (GSH). Trypanothione possesses a significantly lower thiol pKa value of 7.4 compared to GSH, rendering it more reactive at physiological pH. Furthermore, the spermidine bridge imparts an overall positive charge, in contrast to the negative charge of GSH, making it a bulkier and electrostatically distinct molecule [1].

Redox Chemistry Thiol Reactivity Biochemical Differentiation

High-Value Research and Industrial Application Scenarios for Trypanothione CAS 96304-42-6


Primary Substrate for Trypanothione Reductase (TryR) Activity and Inhibition Assays

Trypanothione is the definitive, physiological substrate for validating TryR enzyme activity and for conducting robust inhibition studies. Its use is mandatory for accurate kinetic characterization (Km determination) and for establishing the mechanism of action of novel inhibitors through substrate competition assays. Substituting with glutathione (GSH) or related analogs is invalid due to the enzyme's strict substrate specificity [1]. Furthermore, as demonstrated in comparative species studies, trypanothione's kinetic parameters are essential for calibrating species-specific assays for T. brucei, T. cruzi, and Leishmania spp. [2].

Reference Standard for Trypanothione Synthetase (TryS) Product Identification and Inhibitor Validation

In drug discovery programs targeting the essential biosynthetic enzyme TryS, authentic trypanothione is required as a reference standard. It is used to validate the identity of the enzymatic reaction product via HPLC or LC-MS and to confirm the on-target effect of putative inhibitors. Compounds that successfully deplete intracellular trypanothione pools in treated parasites, as confirmed by quantifying the authentic metabolite, provide strong evidence for target engagement [3]. Its use in assay development ensures robust and reproducible screening conditions [4].

Essential Tool for Studying Trypanosomatid Redox Biology and Oxidative Stress Response

Trypanothione is the central mediator of antioxidant defense in pathogenic trypanosomatids, protecting them from host-derived oxidative and nitrosative stress. Procuring authentic trypanothione enables researchers to reconstitute the entire redox cycle in vitro, study the kinetics of downstream effector enzymes like tryparedoxin and tryparedoxin peroxidase, and quantify the molecule's unique chemical reactivity (e.g., low pKa of 7.4) [5]. Such studies are fundamental for understanding parasite virulence and identifying new therapeutic vulnerabilities.

Standard for LC-MS Quantification in Metabolomics and Pharmacodynamic Studies

In advanced metabolomics and pharmacodynamic studies, an authentic, high-purity sample of trypanothione disulfide is required as an analytical standard. It enables the accurate quantification of intracellular trypanothione levels in parasite cultures following treatment with investigational drugs. This application was demonstrated in studies showing the significant depletion of trypanothione, homotrypanothione, and cysteine pools following treatment with benznidazole, thereby linking drug action to disruption of redox homeostasis [6].

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